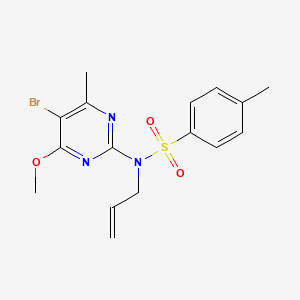![molecular formula C24H18N4OS B11672118 N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11672118.png)
N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-anthracène-9-ylméthylidène]-2-(1H-benzimidazol-2-ylsulfanyl)acétohydrazide est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels anthracène, benzimidazole et hydrazide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N’-[(E)-anthracène-9-ylméthylidène]-2-(1H-benzimidazol-2-ylsulfanyl)acétohydrazide implique généralement un processus en plusieurs étapes :
Formation du dérivé de l’anthracène : Le matériau de départ, l’anthracène, est soumis à une réaction de formylation pour introduire un groupe formyle en position 9, produisant l’anthracène-9-carbaldéhyde.
Synthèse du dérivé du benzimidazole : Le 1H-benzimidazole-2-thiol est synthétisé par condensation de l’o-phénylènediamine avec du disulfure de carbone.
Réaction de condensation : L’anthracène-9-carbaldéhyde est ensuite mis à réagir avec la 2-(1H-benzimidazol-2-ylsulfanyl)acétohydrazide en conditions acides ou basiques pour former le produit final, la N’-[(E)-anthracène-9-ylméthylidène]-2-(1H-benzimidazol-2-ylsulfanyl)acétohydrazide.
Méthodes de production industrielle
Si les méthodes de production industrielle de ce composé précis ne sont pas bien documentées, l’approche générale impliquerait l’adaptation à grande échelle du processus de synthèse en laboratoire. Cela inclurait l’optimisation des conditions réactionnelles, l’utilisation de réacteurs à flux continu et la garantie de la pureté et du rendement du produit final par le biais de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La N’-[(E)-anthracène-9-ylméthylidène]-2-(1H-benzimidazol-2-ylsulfanyl)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe imine en amine.
Substitution : Le cycle benzimidazole peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d’alkyle et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans des conditions appropriées.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines correspondantes.
Substitution : Divers dérivés benzimidazoliques substitués.
Applications de la recherche scientifique
La N’-[(E)-anthracène-9-ylméthylidène]-2-(1H-benzimidazol-2-ylsulfanyl)acétohydrazide présente plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent anticancéreux en raison de sa capacité à interagir avec l’ADN et à inhiber la prolifération cellulaire.
Science des matériaux : Elle est étudiée pour une utilisation dans les diodes électroluminescentes organiques (OLED) et autres dispositifs électroniques en raison de ses propriétés photophysiques uniques.
Synthèse organique : Le composé sert de brique de base pour la synthèse de molécules plus complexes avec des applications pharmaceutiques potentielles.
Applications De Recherche Scientifique
N’-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique photophysical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
Le mécanisme d’action de la N’-[(E)-anthracène-9-ylméthylidène]-2-(1H-benzimidazol-2-ylsulfanyl)acétohydrazide implique son interaction avec des macromolécules biologiques :
Liaison à l’ADN : Le groupe anthracène s’intercale dans la double hélice d’ADN, perturbant la fonction normale de l’ADN et inhibant la réplication et la transcription.
Inhibition enzymatique : Le composé peut inhiber des enzymes spécifiques impliquées dans la prolifération cellulaire, ce qui conduit à un arrêt du cycle cellulaire et à l’apoptose.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’anthracène : Composés tels que l’anthracène-9-carbaldéhyde et l’acide anthracène-9-carboxylique.
Dérivés du benzimidazole : Composés tels que le 2-mercaptobenzimidazole et le benzimidazole-2-thiol.
Unicité
La N’-[(E)-anthracène-9-ylméthylidène]-2-(1H-benzimidazol-2-ylsulfanyl)acétohydrazide est unique en raison de sa combinaison de groupes anthracène et benzimidazole, qui confèrent des propriétés photophysiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche dans de multiples disciplines scientifiques.
Propriétés
Formule moléculaire |
C24H18N4OS |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C24H18N4OS/c29-23(15-30-24-26-21-11-5-6-12-22(21)27-24)28-25-14-20-18-9-3-1-7-16(18)13-17-8-2-4-10-19(17)20/h1-14H,15H2,(H,26,27)(H,28,29)/b25-14+ |
Clé InChI |
WBFHKPDEMRYZJN-AFUMVMLFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CSC4=NC5=CC=CC=C5N4 |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CSC4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11672037.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11672054.png)
![N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide](/img/structure/B11672060.png)
![(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11672064.png)
![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672077.png)

![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11672108.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672113.png)
![2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11672124.png)
![N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11672129.png)
![1-{11-[4-(diethylamino)phenyl]-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one](/img/structure/B11672131.png)
